2-Biphenylol, 6-chloro-, sodium salt 2-Biphenylol, 6-chloro-, sodium salt
Brand Name: Vulcanchem
CAS No.: 63992-41-6
VCID: VC18467698
InChI: InChI=1S/C12H9ClO.Na/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1
SMILES:
Molecular Formula: C12H8ClNaO
Molecular Weight: 226.63 g/mol

2-Biphenylol, 6-chloro-, sodium salt

CAS No.: 63992-41-6

Cat. No.: VC18467698

Molecular Formula: C12H8ClNaO

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

2-Biphenylol, 6-chloro-, sodium salt - 63992-41-6

Specification

CAS No. 63992-41-6
Molecular Formula C12H8ClNaO
Molecular Weight 226.63 g/mol
IUPAC Name sodium;3-chloro-2-phenylphenolate
Standard InChI InChI=1S/C12H9ClO.Na/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1
Standard InChI Key SPJMAPNWDLIVRR-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[O-].[Na+]

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s systematic IUPAC name is sodium;3-chloro-2-phenylphenolate, with a molecular weight of 226.63 g/mol. Its structure comprises a phenolate core substituted with a chlorine atom at the 3-position and a phenyl group at the 2-position, stabilized by a sodium ion . The canonical SMILES representation is C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[O-].[Na+]\text{C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[O-].[Na+]}, reflecting its biphenyl ether framework.

Synonyms and Trade Names

Common synonyms include:

  • 6-Chloro-2-phenylphenol, sodium salt

  • Sodium-2-chloro-6-phenyl phenate

  • Stop-Mold (a commercial fungicidal product) .

Toxicological Profile

Acute Toxicity Data

Studies on acute oral toxicity reveal species-specific responses:

SpeciesRouteDose (mg/kg)EffectSource
Rat (F344)Oral3500LD50_{50}Frear, 1969
Guinea PigOral1800LDLoPCOC, 1966

The LD50_{50} (lethal dose for 50% of subjects) in rats is 3500 mg/kg, indicating moderate toxicity. In guinea pigs, the LDLo (lowest published lethal dose) is 1800 mg/kg, suggesting heightened sensitivity in this species .

Mechanistic Insights

While detailed mechanistic studies are sparse, the compound’s toxicity likely stems from its phenolic structure, which can disrupt cellular membranes and enzyme functions. The chlorine substituent may enhance electrophilic reactivity, facilitating interactions with biological nucleophiles such as proteins and DNA .

Applications and Industrial Relevance

Agricultural Use

2-Biphenylol, 6-chloro-, sodium salt is classified as an agricultural chemical, primarily employed as a fungicide and mold inhibitor. Its efficacy in controlling microbial growth has led to its use in crop protection and post-harvest treatment .

Comparative Analysis with Analogous Compounds

Sodium-2-Chlorophenate

Unlike 2-biphenylol, 6-chloro-, sodium salt, this analog lacks the phenyl group, reducing its lipophilicity and antimicrobial efficacy. The absence of the biphenyl moiety also diminishes its suitability for polymer applications .

Sodium-4-Chloro-2-Phenylphenate

Positional isomerism of the chlorine atom alters electronic distribution, potentially affecting reactivity and biological activity. Comparative toxicity data for such isomers are unavailable, highlighting a gap in current research.

Future Research Directions

  • Mechanistic Toxicology: Elucidating the compound’s interactions with cellular targets, particularly DNA and enzymes.

  • Environmental Fate Studies: Investigating degradation kinetics and ecotoxicological impacts.

  • Synthetic Optimization: Developing greener synthesis routes to minimize hazardous byproducts.

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